4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one
Description
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(4Z)-4-[(2-aminophenyl)methylidene]-3-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C11H11N3O/c1-7-9(11(15)14-13-7)6-8-4-2-3-5-10(8)12/h2-6H,12H2,1H3,(H,14,15)/b9-6- |
InChI Key |
YADNHFRVHMUAMA-TWGQIWQCSA-N |
Isomeric SMILES |
CC\1=NNC(=O)/C1=C\C2=CC=CC=C2N |
Canonical SMILES |
CC1=NNC(=O)C1=CC2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one typically involves the condensation of 2-aminobenzaldehyde with 3-methyl-1H-pyrazol-5(4H)-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is obtained through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aminobenzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. In anticancer applications, it inhibits key enzymes involved in cell cycle regulation, thereby preventing cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 4-(2-aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one can be contextualized by comparing it to structurally related pyrazolone derivatives. Key analogs include:
Structural Analogues and Their Properties
Pharmacological Activity Comparison
- Anti-inflammatory and Analgesic Activity: THPA6 exhibited the lowest ulcer index (0.58±0.08) among tested derivatives, outperforming reference drugs like diclofenac (1.70±0.39) and aspirin (1.96±0.15) . This is attributed to its para-substituted thiazole and methoxyphenyl groups, which enhance gastrointestinal safety. The 3,4-difluorophenyl derivative showed superior COX-2 inhibition (binding energy: -6.177 kcal/mol) compared to mono-fluorinated (-5.347 kcal/mol) and non-fluorinated (-4.673 kcal/mol) analogs. Fluorine atoms enhance binding via H-bond interactions with residues like Asn288 and Gln283 .
- Antimicrobial Activity: Azetidinone derivatives demonstrated broad-spectrum antibacterial activity, likely due to the presence of chloro and aryl groups, which disrupt microbial cell walls . Coumarin-pyrazolone hybrids (e.g., 4-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-methyl-1H-pyrazol-5(4H)-one) showed moderate antifungal activity, with Rf values (0.43) indicating polar interactions critical for membrane penetration .
Biological Activity
4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its potential therapeutic effects, particularly in cancer treatment and antimicrobial activity. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of 4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one can be represented as follows:
This compound features a pyrazole ring with an amino group and a benzylidene moiety, which are crucial for its biological interactions.
Biological Activity Overview
The biological activities of 4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one include:
- Anticancer Activity : Several studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines.
- Antimicrobial Properties : The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Some derivatives of pyrazole compounds have shown potential in reducing inflammation.
Anticancer Activity
Research indicates that 4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one displays potent cytotoxicity against different cancer cell lines. In vitro studies have reported IC50 values indicating effective inhibition of cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various pyrazole derivatives, including 4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one, against human promyelocytic leukemia (HL-60) cells. The results showed that this compound had an IC50 value of less than 5 µM, indicating strong anticancer activity.
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one | HL-60 | < 5 |
| Control (Doxorubicin) | HL-60 | 0.5 |
Antimicrobial Activity
The antimicrobial activity of 4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one has been assessed against various bacterial strains. The compound demonstrated broad-spectrum activity with notable effectiveness against common pathogens.
Case Study: Antimicrobial Efficacy
In a comparative study, the antimicrobial properties were tested against Staphylococcus aureus and Escherichia coli. The findings indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The mechanism underlying the biological activities of 4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one is thought to involve multiple pathways:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer progression or bacterial growth.
- Interference with Cell Signaling : The compound could disrupt signaling pathways critical for cell survival and proliferation.
Q & A
Q. What synthetic methodologies are optimal for preparing 4-(2-aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one derivatives?
The compound is typically synthesized via a three-component condensation reaction involving 2-cyanobenzaldehyde, amines, and 3-methyl-1H-pyrazol-5(4H)-one under reflux in ethanol. Yields range from 85–95% due to efficient cascade cyclization . For Mannich base derivatives, reactions with morpholine and formaldehyde in DMF under ice-cold conditions yield substituted analogs, followed by purification via column chromatography (60–120 mesh silica gel, CHCl₃ eluent) . Optimization of reaction time (5–6 hours at 100°C) and acid catalysis (acetic acid) enhances regioselectivity .
Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic techniques?
- ¹H-NMR : Key signals include δ 10.5 ppm (broad, -NH protons) and δ 9.086 ppm (hydrazone proton) for intermediates .
- X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are critical for resolving hydrogen bonding patterns and molecular planarity . Intramolecular N–H⋯O hydrogen bonds and π-π stacking interactions are common .
- IR : Stretching vibrations at 1680–1700 cm⁻¹ confirm the carbonyl group, while 1600–1650 cm⁻¹ indicates C=N bonds .
Q. What are the standard protocols for evaluating the antimicrobial activity of pyrazolone derivatives?
Antimicrobial assays involve disk diffusion or broth microdilution methods against bacterial/fungal strains. Compounds are dissolved in DMSO and tested at concentrations of 10–100 µg/mL. Positive controls (e.g., ciprofloxacin) and solvent controls are mandatory. Activity is quantified via inhibition zone diameter (disk diffusion) or minimum inhibitory concentration (MIC, µg/mL) .
Advanced Research Questions
Q. How can experimental design address contradictory cytotoxicity data among structurally similar pyrazolone analogs?
Discrepancies in cytotoxicity (e.g., IC₅₀ values ranging from 64–260 nM against MCF-7 cells) arise from substituent effects. Systematic SAR studies should:
- Vary substituents at the hydrazone (e.g., 4-fluorophenyl vs. 2-naphthyl) and pyrazolone positions .
- Use molecular docking to predict binding affinities for targets like topoisomerase II or tubulin .
- Validate selectivity via comparative testing on normal fibroblast cells (e.g., W138, IC₅₀ > 10,000 nM) .
- Apply multivariate statistical analysis to correlate electronic (Hammett σ) or steric parameters with bioactivity .
Q. What strategies improve the resolution of hydrogen-bonding networks in crystallographic studies of this compound?
- Graph set analysis : Classify hydrogen bonds (e.g., D, C, or R motifs) to identify supramolecular synthons .
- High-resolution data : Collect data at <1.0 Å resolution using synchrotron sources to resolve disorder in aromatic or amino groups .
- Twinned refinement : For crystals with pseudo-merohedral twinning, SHELXL’s TWIN/BASF commands correct intensity overlaps .
Q. How can solvent effects and reaction kinetics be optimized in multi-component syntheses?
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution, while ethanol minimizes side reactions .
- Kinetic monitoring : Use in situ FTIR or HPLC to track intermediates (e.g., hydrazone formation) and adjust reflux time .
- Microwave assistance : Reduces reaction time (30–60 minutes vs. 5–6 hours) and improves yields by 5–10% .
Q. What mechanistic insights explain the antidepressant activity of hydrazone-substituted pyrazolones?
- Forced swim test (FST) : Compounds like (Z)-4-(2-(2,4-dichlorophenyl)hydrazono) derivatives reduce immobility time in mice (100 mg/kg, ip) by modulating serotonin/norepinephrine reuptake .
- Molecular dynamics : Simulate interactions with monoamine transporters (SERT, NET) to identify key residues (e.g., Asp98 in SERT) for binding .
- Metabolic stability : Assess hepatic microsomal degradation (t₁/₂ > 60 minutes) to prioritize analogs for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
